

Xestoaminol C: A Technical Guide to its Discovery, Properties, and Therapeutic Potential

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Compound of Interest

Compound Name: Xestoaminol C

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Abstract

Xestoaminol C, a fascinating amino alcohol first isolated from a marine sponge of the genus *Xestospongia*, represents a class of natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery and history of **Xestoaminol C** and its stereoisomer, 3-epi-**Xestoaminol C**. It details their chemical properties, biological activities, and the experimental methodologies employed in their isolation and characterization. This document aims to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development, offering insights into the scientific journey from a marine organism to a promising bioactive compound.

Discovery and History

The story of **Xestoaminol C** begins in the Fiji archipelago with the investigation of marine sponges for novel bioactive compounds.

- Initial Discovery: In 1990, C. Jiménez and P. Crews first reported the isolation of Xestoaminols A, B, and C from a Fijian specimen of a *Xestospongia* species.^{[1][2][3]} This research was initially driven by a search for new anthelmintic agents.^{[1][4]} Among the isolated compounds, Xestoaminol A demonstrated a broad spectrum of biological activity, including effects against parasites, microbes, and notably, reverse transcriptase inhibition.^{[1][2][4]}

- A Stereoisomer from an Unexpected Source: For years, 1-deoxysphingoids like **Xestoaminol C** were thought to be exclusive to marine invertebrates such as sponges and ascidians.^[5] This perception changed with the discovery of 3-epi-**Xestoaminol C**, a stereoisomer of **Xestoaminol C**, isolated from the New Zealand brown alga *Xiphophora chondrophylla*.^{[5][6][7][8]} This finding was significant as it was the first instance of a 1-deoxysphingoid being isolated from a marine alga, suggesting a potential dietary origin or a more widespread distribution of these compounds in the marine ecosystem.^[5]
- Elucidation of Absolute Configuration: The precise three-dimensional structure of (+)-**Xestoaminol C** was definitively established through chemical synthesis. Its absolute configuration was determined to be (2S, 3R)-2-amino-3-tetradecanol.^{[4][9][10]}

Chemical Properties

Xestoaminol C and its 3-epi isomer are long-chain amino alcohols. Their fundamental chemical characteristics are summarized below.

- Chemical Structure: The IUPAC name for **Xestoaminol C** is (2S,3R)-2-aminotetradecan-3-ol.^[11] Its stereoisomer, 3-epi-**Xestoaminol C**, shares the same planar structure but differs in the stereochemistry at one of the chiral centers.^{[5][8]}
- Molecular Formula: The molecular formula for these compounds is C₁₄H₃₁NO.^[5]

Table 1: Physicochemical Properties of **Xestoaminol C**

Property	Value	Source
Molecular Formula	C ₁₄ H ₃₁ NO	[5]
Molecular Weight	229.40 g/mol	[11]
IUPAC Name	(2S,3R)-2-aminotetradecan-3-ol	[11]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 3-epi-**Xestoaminol C** in CD₃OD

Position	^{13}C (δ c)	^1H (δ c, mult., J in Hz)
1	16.1	1.27, d, 6.8
2	53.5	3.09, m
3	73.2	3.44, m
4	34.7	1.40, m; 1.56, m
5	26.4	1.39, m; 1.54, m
6-11	30.8-30.5	1.32, br s
12	33.1	1.29, m
13	23.8	1.31, m
14	14.5	0.91, t, 7.0

Data sourced from Dasyam et al., 2014.[5]

Biological Activities and Therapeutic Potential

Xestoaminol C and its analogues have demonstrated a range of biological activities, highlighting their potential as leads for drug development.

- **Antimicrobial and Antiparasitic Activity:** The initial discovery of the xestoaminols was linked to their anthelmintic properties.[1] Xestoaminol A, a close analogue, was shown to be active against various microbes and parasites.[1][2]
- **Antitubercular Activity:** 3-epi-**Xestoaminol C** has been evaluated for its activity against *Mycobacterium tuberculosis* H37Ra, the causative agent of tuberculosis.[5][8]
- **Antitumor Activity:** Perhaps the most significant finding is the cytotoxic activity of 3-epi-**Xestoaminol C** against human cancer cell lines. It has shown notable activity against HL-60 (human promyelocytic leukemia) and HEK (human embryonic kidney) cells.[5] The antitumor potential of this compound is considered to be more prominent than its antitubercular effects. [5][8]

- Reverse Transcriptase Inhibition: Xestoaminol A was identified as an inhibitor of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV.[1][4]

Table 3: In Vitro Biological Activity of 3-epi-**Xestoaminol C**

Assay	Cell Line/Organism	IC ₅₀ (μM)
Antitubercular	Mycobacterium tuberculosis H37Ra	19.4
Cytotoxicity	HL-60	8.8
Cytotoxicity	HEK	18.0

Data sourced from Dasyam et al., 2014.[5][6]

Experimental Protocols

This section provides an overview of the methodologies used for the isolation, characterization, and biological evaluation of **Xestoaminol C** and its derivatives.

Bioassay-Guided Isolation of 3-epi-Xestoaminol C

The isolation of 3-epi-**Xestoaminol C** from the brown alga *Xiphophora chondrophylla* is a classic example of bioassay-guided fractionation.

- Extraction: The dried algal material is extracted with methanol (MeOH). The crude MeOH extract is then subjected to further fractionation.
- Initial Fractionation (Reversed-Phase Chromatography): The crude extract is fractionated using reversed-phase chromatography on a polystyrene-divinylbenzene copolymer resin. Elution is typically performed with a stepwise gradient of decreasingly polar solvents (e.g., from water to methanol/dichloromethane). The antitubercular activity of each fraction is monitored to identify the active fractions.
- Purification (Normal-Phase Chromatography): The active fraction from the reversed-phase chromatography is further purified by repetitive normal-phase chromatography using a diol-functionalized silica gel column. A solvent system of hexanes and ethyl acetate (EtOAc),

followed by ethyl acetate and methanol, is used for elution. Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the pure compound are combined.[5][6]

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques.

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed to elucidate the planar structure and assign the proton and carbon signals. These include:
 - ^1H NMR: To identify proton environments.
 - ^{13}C NMR: To identify carbon environments.
 - HSQC (Heteronuclear Single Quantum Coherence): To determine direct C-H correlations.
 - COSY (Correlation Spectroscopy): To identify H-H correlations and establish spin systems.
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range C-H correlations and connect substructures.
 - 1D-TOCSY (Total Correlation Spectroscopy): To confirm the connectivity of the long alkyl chain.[5]
- Determination of Relative and Absolute Stereochemistry:
 - Oxazolidinone Formation: To determine the relative stereochemistry of the 2-amino-3-ol moiety, the compound is reacted with a reagent like phosgene or a phosgene equivalent to form a cyclic oxazolidinone derivative. The coupling constants and NOE (Nuclear Overhauser Effect) correlations of the protons in this rigid ring system in the ^1H NMR spectrum allow for the assignment of the relative configuration.[5][8]

- Synthesis of Derivatives: The absolute configuration is often confirmed by synthesizing a derivative (e.g., the N,O-diacetyl derivative) from a starting material with a known absolute configuration, such as an amino acid.^{[4][10]} Comparison of the optical rotation and spectroscopic data of the synthesized derivative with that of the derivative of the natural product confirms the absolute stereochemistry.

Representative Biological Assays

- Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA):
 - *Mycobacterium tuberculosis* H37Ra is cultured in an appropriate broth medium.
 - The compound is serially diluted in a 96-well microplate.
 - A standardized inoculum of the bacteria is added to each well.
 - The plates are incubated for several days at 37°C.
 - A resazurin-based indicator solution (Alamar Blue) is added to each well.
 - After further incubation, the color change (from blue to pink) is measured spectrophotometrically or fluorometrically to determine cell viability.
 - The minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC_{50}) is calculated.
- Cytotoxicity Assay (MTT or MTS Assay):
 - Human cancer cell lines (e.g., HL-60, HEK) are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are treated with serial dilutions of the compound and incubated for a specified period (e.g., 48-72 hours).
 - A tetrazolium salt solution (MTT or MTS) is added to each well.
 - Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product.

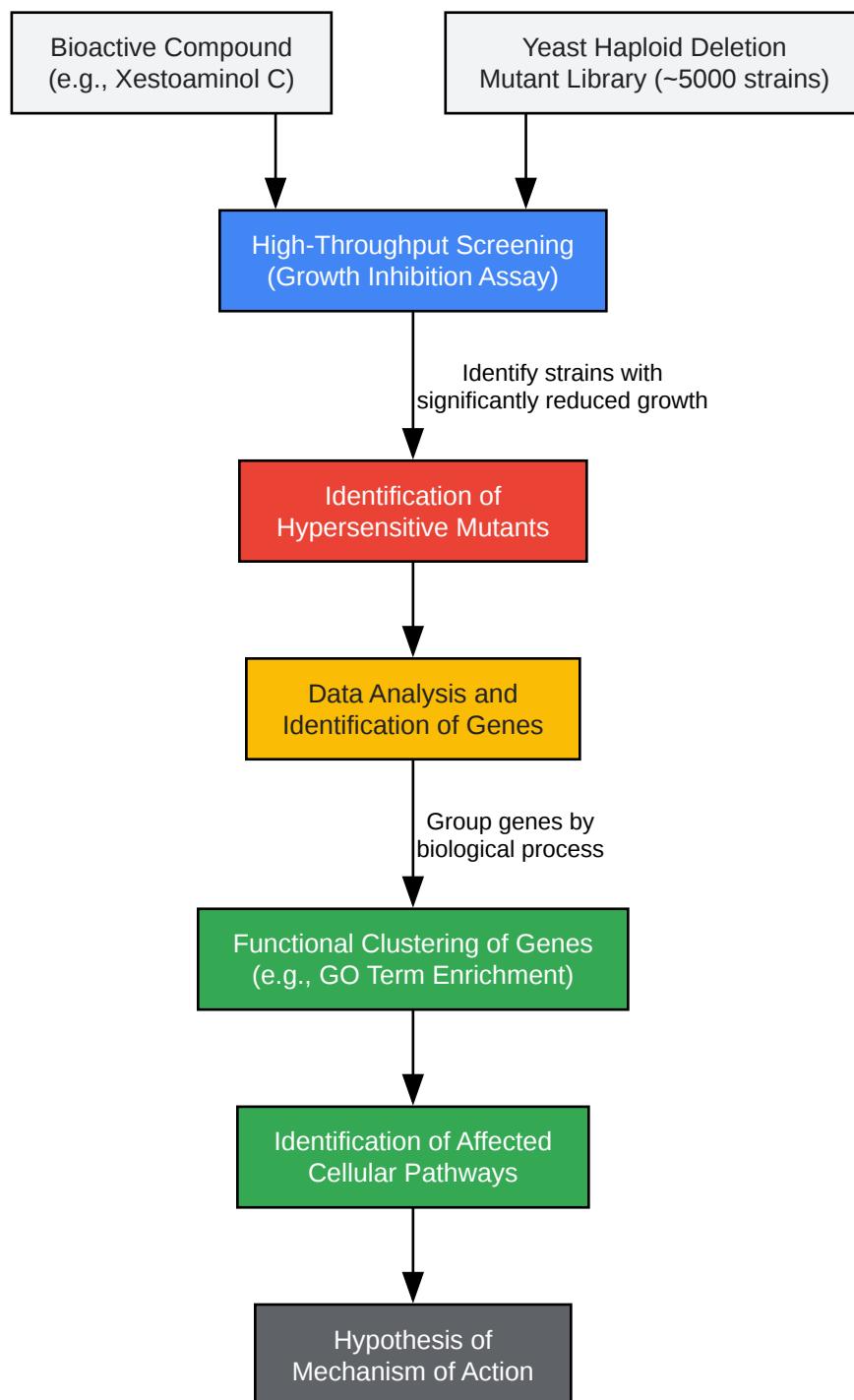
- The absorbance of the formazan is measured using a microplate reader.
- The IC₅₀ value is determined by plotting cell viability against the compound concentration.
- HIV-1 Reverse Transcriptase Inhibition Assay (Non-radioactive ELISA-based):
 - Recombinant HIV-1 reverse transcriptase is incubated with a template-primer (e.g., poly(A)•oligo(dT)) and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dUTP (e.g., with digoxigenin or biotin), in the presence of various concentrations of the test compound.
 - The reaction mixture is incubated to allow for DNA synthesis.
 - The newly synthesized labeled DNA is captured on a streptavidin-coated microplate.
 - The captured DNA is detected using an antibody conjugate (e.g., anti-digoxigenin-HRP) followed by the addition of a chromogenic substrate.
 - The absorbance is measured, and the IC₅₀ value is calculated.[\[12\]](#)

Mechanism of Action Studies and Signaling Pathways

Understanding the mechanism of action is crucial for the development of a new drug candidate. For 3-epi-**Xestoaminol C**, preliminary studies have utilized yeast chemical genomics to probe its cellular targets.

- Yeast Chemical Genomics: This powerful technique uses the budding yeast, *Saccharomyces cerevisiae*, as a model organism to identify the cellular pathways affected by a bioactive compound.[\[1\]](#)[\[2\]](#)[\[9\]](#)[\[13\]](#) A genome-wide collection of yeast deletion mutants, where each strain is missing a single non-essential gene, is screened for hypersensitivity to the compound.[\[1\]](#)[\[13\]](#) Genes whose deletion leads to increased sensitivity are likely to function in pathways that are either targeted by the compound or help the cell to buffer against its toxic effects.[\[1\]](#) By analyzing the functions of the genes identified in the screen, it is possible to formulate a hypothesis about the compound's mechanism of action.

Below is a diagram illustrating the workflow for determining the mechanism of action of a bioactive compound like **Xestoaminol C** using a yeast chemical genomics approach.



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Caption: Workflow for Yeast Chemical Genomics.

While the specific pathways affected by 3-epi-**Xestoaminol C** have been described as "multiple pathways of interest", this methodology has been successfully used to identify the targets of other marine natural products. For instance, a similar approach revealed that dihydromotuporamine C targets sphingolipid biosynthesis.[\[2\]](#)[\[13\]](#) Given the structural similarity of **Xestoaminol C** to sphingoid bases, it is plausible that it may also interfere with lipid metabolism or signaling pathways.

Future Directions

Xestoaminol C and its analogues represent a promising area for future research and development. Key areas to be explored include:

- Total Synthesis and Analogue Development: The development of an efficient total synthesis route would not only provide a sustainable supply of **Xestoaminol C** but also enable the creation of a library of analogues for structure-activity relationship (SAR) studies. This could lead to the identification of compounds with improved potency and selectivity.
- In-depth Mechanism of Action Studies: Further investigation into the specific cellular targets and signaling pathways modulated by **Xestoaminol C** is warranted. This could involve proteomics, transcriptomics, and targeted biochemical assays to validate the hypotheses generated from the yeast chemical genomics screen.
- In Vivo Efficacy and Preclinical Development: Promising analogues should be evaluated in animal models of cancer and infectious diseases to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

Conclusion

From its initial discovery in a Fijian marine sponge to the surprising finding of its stereoisomer in a New Zealand alga, **Xestoaminol C** has had a rich scientific history. Its diverse biological activities, particularly its antitumor potential, make it a compelling natural product for further investigation. The application of modern techniques like yeast chemical genomics offers a powerful approach to unraveling its mechanism of action. This technical guide has summarized the key findings to date and provided a framework of the experimental protocols involved, with the aim of facilitating future research into this intriguing marine-derived compound and accelerating its journey towards potential clinical applications.

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References

- 1. brennerlab.net [brennerlab.net]
- 2. Chemical genomics in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel marine sponge amino acids, 10. Xestoaminols from Xestospongia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical genetic and chemogenomic analysis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Yeast genome-wide drug-induced haploinsufficiency screen to determine drug mode of action - PMC [pmc.ncbi.nlm.nih.gov]
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